molecular formula C15H11BrN2S B3034011 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol CAS No. 1325303-88-5

2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

Cat. No.: B3034011
CAS No.: 1325303-88-5
M. Wt: 331.2
InChI Key: KXTBMHPSEGUXJA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-thiol is a chemical compound of interest in medicinal chemistry and antibacterial research, featuring a phenylimidazole core structure. The phenylimidazole scaffold is recognized as a key pharmacophore in the development of enzyme inhibitors. Specifically, derivatives of 4-(4-bromophenyl)imidazole have been identified as promising starting points in fragment-based drug discovery campaigns against bacterial targets, such as inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis . Furthermore, similar phenylimidazole compounds have been developed as potent inhibitors of the bacterial enoyl-ACP reductase (FabK), an essential enzyme in the fatty acid biosynthesis pathway of pathogens like Clostridioides difficile . The presence of both the bromophenyl moiety and the thiol group in this particular compound may offer unique electronic and steric properties for interaction with biological targets, suggesting potential applications in exploring novel mechanisms of enzyme inhibition. This product is intended for research purposes to further investigate these and other biochemical pathways. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-12-8-6-11(7-9-12)14-17-13(15(19)18-14)10-4-2-1-3-5-10/h1-9,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTBMHPSEGUXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with benzylamine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific enzymes .

Comparison with Similar Compounds

The following analysis compares structural, synthetic, and functional aspects of 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol with related imidazole derivatives.

Structural Modifications and Substituent Effects
Compound Name Substituents Key Structural Features
This compound - 4-Bromophenyl (position 2)
- Phenyl (position 5)
- Thiol (position 4)
High lipophilicity; thiol enables H-bonding or metal coordination
1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol () - Allyl group (position 1)
- Thione (S instead of SH at position 2)
Thione group reduces nucleophilicity; allyl increases steric bulk
2-Amino-5-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one () - Methoxyphenylmethyl (position 5)
- Amino group (position 2)
Methoxy enhances solubility; dihydroimidazolone ring alters rigidity
5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole () - Fluorophenyl (position 2)
- Triazole (position 4)
Fluorine introduces electronegativity; triazole adds π-π stacking potential

Key Observations :

  • Thiol vs. Thione : The thiol group in the target compound allows for hydrogen bonding or redox activity, whereas thione derivatives (e.g., ) exhibit reduced reactivity .
  • Ring Modifications : Dihydroimidazolones () or fused triazole rings () introduce conformational constraints, affecting target binding .

Yield and Purity :

  • Sodium metabisulfite-mediated synthesis () typically achieves moderate yields (50–70%) for imidazole-thiols .
  • CuAAC methods () report higher yields (75–85%) but require stringent anhydrous conditions .

Functional Insights :

  • The thiol group in the target compound may act as a metal-binding site, relevant for metalloenzyme inhibition.
  • Methoxyphenyl-substituted analogues () show improved solubility, critical for oral bioavailability .
Crystallographic and Hydrogen-Bonding Analysis
  • Target Compound : Likely forms intermolecular S–H···N hydrogen bonds, as observed in imidazole-thiol crystals (). Graph set analysis (e.g., Etter’s rules) would classify these as D or R₂²(8) motifs .
  • Triazole-Imidazole Hybrids () : Exhibit π-π stacking between aromatic rings and N–H···O/N hydrogen bonds, stabilizing crystal lattices .

Biological Activity

The compound 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol is a member of the imidazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial, antifungal, and anticancer agent. The biological activity of this compound stems from its unique chemical structure, which allows it to interact with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro tests demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound could serve as a lead for developing new antibacterial agents.

Antifungal Activity

The antifungal properties of imidazole derivatives are well-documented. Compounds within this class have shown effectiveness against common fungal pathogens. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. While specific data on this compound's antifungal activity is limited, related compounds have demonstrated promising results in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, related imidazole compounds have been tested against liver carcinoma cell lines, revealing IC50 values that indicate significant cytotoxicity. Doxorubicin was used as a reference standard in these studies, with some imidazole derivatives showing comparable or superior activity .

Case Study: Cytotoxicity Against Cancer Cell Lines

CompoundIC50 (µM)Reference
Doxorubicin0.72
Imidazole Derivative A5.25
Imidazole Derivative B1.08

This table illustrates the varying degrees of cytotoxicity observed among different imidazole derivatives, emphasizing the potential of this compound in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.
  • Metal Ion Interaction : The imidazole ring can coordinate with metal ions or aromatic residues in proteins, modulating their function and affecting various biochemical pathways .
  • Cell Cycle Interference : Some studies suggest that imidazoles can disrupt cell cycle progression in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 4-bromobenzaldehyde, benzaldehyde, and thiourea in the presence of ammonium acetate under reflux conditions. Optimization involves controlling stoichiometry (e.g., 1:1:1 molar ratio of aldehydes to thiourea) and reaction time (typically 8–12 hours in acetic acid). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the thiol derivative . Challenges include managing byproducts like disulfides, which require inert atmospheres (e.g., N₂) to suppress oxidation.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions, with deshielded protons near the bromine (δ 7.5–8.0 ppm) and thiol groups (broad singlet at δ 3.5–4.5 ppm, if protonated).
  • X-ray Crystallography : SHELXL (via SHELXTL suite) resolves crystal packing and hydrogen-bonding patterns. For example, the thiol group forms S–H···N hydrogen bonds with adjacent imidazole rings, as seen in analogous bromophenyl-imidazole structures .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 357.0 for C₁₅H₁₀BrN₂S).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism between thiol and thione forms) or polymorphism. To address this:

  • Perform variable-temperature NMR to detect tautomeric equilibria (e.g., thiol ↔ thione shifts).
  • Use single-crystal X-ray diffraction (SC-XRD) to confirm dominant solid-state structures. For example, SHELXD/SHELXE can phase high-resolution data to identify hydrogen-bonding motifs that stabilize specific tautomers .
  • Cross-validate with IR spectroscopy (S–H stretch at ~2550 cm⁻¹ vs. C=S stretch at ~1250 cm⁻¹) .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) reveals recurring motifs:

  • S(6) motifs : Thiol S–H···N interactions between adjacent imidazole rings.
  • C(4) chains : Aryl C–H···S contacts linking molecules into 1D chains.
    These interactions are critical for stabilizing crystal lattices and can be computationally modeled using Mercury (CCDC) or CrystalExplorer to predict packing efficiency .

Q. How can structure-activity relationships (SARs) guide the design of derivatives for biological testing?

  • Methodological Answer :

  • Electron-Withdrawing Modifications : Bromine at the 4-position enhances electrophilicity, potentially improving binding to biological targets (e.g., kinase active sites).
  • Thiol/Thione Tautomerism : The thiol form’s nucleophilicity may influence redox activity, while the thione form could participate in π-stacking.
  • Substituent Effects : Replace bromine with other halogens (Cl, F) to study steric/electronic impacts. For example, fluorinated analogs (e.g., 2-(4-fluorophenyl)- analogs) show altered metabolic stability in preclinical models .

Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD studies?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DCM/methanol) to enhance solubility and nucleation.
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth.
  • Additives : Introduce trace NH₄PF₆ to stabilize charge-assisted hydrogen bonds (e.g., S–H⁺···PF₆⁻ interactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol
Reactant of Route 2
2-(4-bromophenyl)-5-phenyl-1H-imidazole-4-thiol

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